
2-Pyrimidinecarboxylic acid, 5-methoxy-, hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxypyrimidine-2-carbohydrazide is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxypyrimidine-2-carbohydrazide typically involves the reaction of 5-methoxypyrimidine-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions, where the carboxylic acid is first converted to its methyl ester, which is then treated with hydrazine hydrate to form the carbohydrazide .
Industrial Production Methods
Industrial production methods for 5-methoxypyrimidine-2-carbohydrazide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxypyrimidine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amines. Substitution reactions can result in various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
5-Methoxypyrimidine-2-carbohydrazide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-methoxypyrimidine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it can act as an inhibitor of enzymes such as DNA topoisomerase and kinases, which are involved in cell proliferation and survival . The compound’s effects are mediated through binding to the active sites of these enzymes, thereby blocking their activity and leading to cell death or growth inhibition.
Comparación Con Compuestos Similares
Similar Compounds
5-Methylpyrazine-2-carbohydrazide: Similar in structure but with a pyrazine ring instead of a pyrimidine ring.
5-Nitropyrimidine-2-carbohydrazide: Contains a nitro group instead of a methoxy group.
5-Chloropyrimidine-2-carbohydrazide: Contains a chlorine atom instead of a methoxy group.
Uniqueness
5-Methoxypyrimidine-2-carbohydrazide is unique due to its methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials with specific properties.
Propiedades
Número CAS |
87362-26-3 |
|---|---|
Fórmula molecular |
C6H8N4O2 |
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
5-methoxypyrimidine-2-carbohydrazide |
InChI |
InChI=1S/C6H8N4O2/c1-12-4-2-8-5(9-3-4)6(11)10-7/h2-3H,7H2,1H3,(H,10,11) |
Clave InChI |
RXJFNTGUZAOELX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN=C(N=C1)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


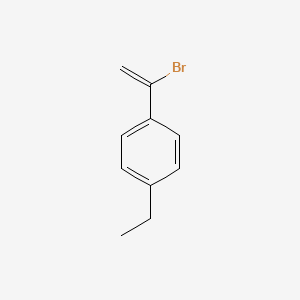
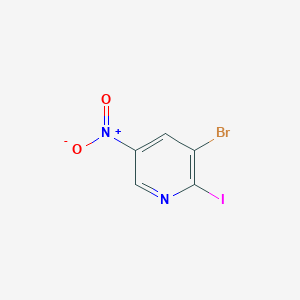
![5-(Pyrazin-2-ylamino)-3-[4-[3-[4-(trifluoromethoxy)phenyl]ureido]phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B13678757.png)
![Methyl 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13678765.png)
![7-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13678772.png)

![7-(Trifluoromethoxy)benzo[d]isothiazole](/img/structure/B13678779.png)
![6-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13678781.png)
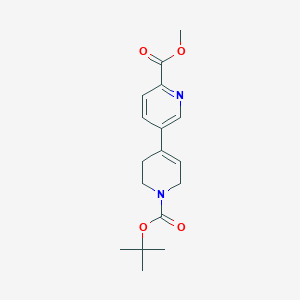
![2,8-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B13678787.png)
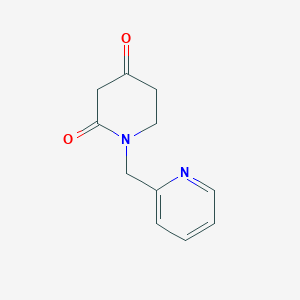
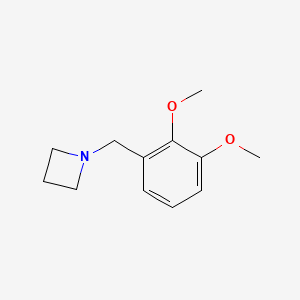
![2-(2-Methoxyphenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13678795.png)

